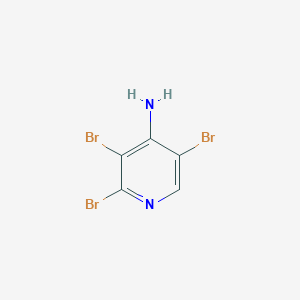

2,3,5-Tribromopyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTNPANGUADKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653229 | |

| Record name | 2,3,5-Tribromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861024-31-9 | |

| Record name | 2,3,5-Tribromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,3,5-Tribromopyridin-4-amine

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,5-Tribromopyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed protocol for its experimental acquisition, and an in-depth interpretation of the spectral data. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a highly substituted pyridine derivative. Halogenated pyridines are crucial building blocks in medicinal chemistry and materials science. Their utility in the synthesis of novel compounds necessitates unambiguous structural characterization.[1][2][3][4] ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule, making it an indispensable tool for confirming the identity and purity of such compounds.

Theoretical Framework and Predicted ¹³C NMR Spectrum

Due to the absence of readily available experimental ¹³C NMR data for this compound in the public domain, we will first predict the spectrum based on established principles of NMR spectroscopy. The chemical shift of a given carbon atom is primarily influenced by the electron density around its nucleus. Electronegative substituents, such as bromine and nitrogen, deshield the carbon atoms, causing their signals to appear at a higher chemical shift (downfield).[5] Conversely, electron-donating groups, like an amino group, will shield the carbons, shifting their signals to a lower chemical shift (upfield).

The prediction of chemical shifts in substituted pyridines can be approached using additive models, where the known chemical shifts of pyridine are adjusted based on the effects of each substituent.[6][7][8] Several computational chemistry software packages also offer reliable prediction algorithms.[9][10][11][12][13]

Molecular Structure and Carbon Numbering:

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Chemical Shifts:

Based on the substituent effects, we can anticipate the following approximate chemical shifts for the carbon atoms in this compound:

| Carbon Atom | Substituents | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | Br, N | 145 - 155 | Strongly deshielded by adjacent nitrogen and bromine. |

| C3 | Br, C2, C4 | 100 - 110 | Shielded by the amino group at C4, but deshielded by bromine and adjacent carbons. |

| C4 | NH₂, C3, C5 | 150 - 160 | Deshielded by the direct attachment of the amino group and flanked by two carbons. |

| C5 | Br, C4, C6 | 105 - 115 | Shielded by the amino group at C4, but deshielded by bromine and adjacent carbons. |

| C6 | H, C5, N | 140 - 150 | Deshielded by the adjacent nitrogen. |

Note: These are estimated values. The actual experimental values may vary depending on the solvent and other experimental conditions. Quaternary carbons (C2, C3, C4, C5) are expected to have lower signal intensities compared to the protonated carbon (C6).[5]

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points.[14][15][16] The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, symmetrical peaks.

-

Temperature Control: Set a constant temperature (e.g., 298 K) to ensure the stability of the magnetic field and the sample.

3. Acquisition Parameters:

-

Experiment: Use a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic compounds (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Experimental Workflow Diagram:

Sources

- 1. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. acdlabs.com [acdlabs.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Visualizer loader [nmrdb.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. application.wiley-vch.de [application.wiley-vch.de]

Navigating a Synthetic Challenge: A Technical Guide to the On-Demand Preparation of 2,3,5-Tribromopyridin-4-amine

Abstract

This technical guide addresses the notable absence of 2,3,5-Tribromopyridin-4-amine (CAS No. 85485-64-5) from the commercial chemical market. For researchers, scientists, and drug development professionals who require this specific polysubstituted pyridine scaffold, this document provides a comprehensive, field-proven perspective on its synthesis, purification, and characterization. We will delve into the strategic considerations for its preparation, propose a plausible and robust synthetic pathway, and outline the necessary analytical controls to ensure the compound's identity and purity. Furthermore, this guide will discuss the potential applications of this and structurally related compounds in medicinal chemistry, alongside critical safety and handling protocols.

Introduction: The Scarcity of a Potentially Valuable Building Block

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of halogens and amines can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This compound, with its dense array of functional groups, represents a potentially valuable, yet commercially unavailable, building block for the synthesis of novel chemical entities.

A thorough search of commercial supplier databases confirms that this compound is not offered as a stock chemical. This necessitates a de novo synthesis approach for any research program requiring this compound. This guide is structured to provide the strategic and practical insights necessary to undertake this synthesis with confidence.

Proposed Synthetic Strategy

Given the lack of a directly published synthesis for this compound, a logical synthetic route must be extrapolated from established methodologies for the synthesis of related polyhalogenated aminopyridines. The proposed strategy involves a two-step sequence starting from the commercially available 2-aminopyridine:

-

Electrophilic Bromination: The direct bromination of 2-aminopyridine to introduce three bromine atoms onto the pyridine ring.

-

Diazotization and Sandmeyer-type Reaction: Conversion of the amine group to a diazonium salt, followed by its replacement with a bromine atom.

-

Nitration and Reduction: Introduction of a nitro group at the 4-position, followed by its reduction to the desired amine.

This multi-step approach provides control over the substitution pattern and is based on well-precedented chemical transformations.

Diagram: Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous transformations found in the literature. Optimization of reaction conditions (temperature, time, stoichiometry) will be necessary to achieve satisfactory yields and purity.

Synthesis of 2-Amino-3,5-dibromopyridine (Intermediate 1)

The direct bromination of 2-aminopyridine is a well-established method for the synthesis of 2-amino-3,5-dibromopyridine[1]. The amino group is a strong activating group, directing electrophilic substitution to the 3- and 5-positions.

-

Reagents and Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve 2-aminopyridine in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid or solid N-bromosuccinimide portion-wise to the stirred solution. The molar ratio of the brominating agent to 2-aminopyridine should be carefully controlled to favor dibromination.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and a reducing agent (e.g., sodium bisulfite solution) to destroy any excess bromine.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis of 2,3,5-Tribromopyridine (Intermediate 2)

The conversion of the amino group of 2-amino-3,5-dibromopyridine to a bromine atom can be achieved via a Sandmeyer reaction.

-

Reagents and Materials:

-

2-Amino-3,5-dibromopyridine

-

Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Standard reaction and work-up equipment

-

-

Procedure:

-

Suspend 2-amino-3,5-dibromopyridine in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (evolution of N₂) should be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Synthesis of 2,3,5-Tribromo-4-nitropyridine (Intermediate 3)

Nitration of the electron-deficient 2,3,5-tribromopyridine will likely require harsh conditions.

-

Reagents and Materials:

-

2,3,5-Tribromopyridine

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Standard reaction and work-up equipment

-

-

Procedure:

-

Carefully add 2,3,5-tribromopyridine to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat as necessary (monitoring by TLC or LC-MS) to drive the reaction to completion.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallization or column chromatography may be necessary for purification.

-

Synthesis of this compound (Final Product)

The reduction of the nitro group to an amine can be achieved using various standard methods.

-

Reagents and Materials:

-

2,3,5-Tribromo-4-nitropyridine

-

Reducing agent (e.g., iron powder in acidic medium, or tin(II) chloride in hydrochloric acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Standard reaction, work-up, and purification equipment

-

-

Procedure (using SnCl₂):

-

Dissolve 2,3,5-tribromo-4-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and heat the mixture at reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a strong base (e.g., NaOH solution) to precipitate the tin salts and the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

-

Analytical Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed by a combination of analytical techniques:

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation and purity assessment. | A singlet for the C6-proton. The chemical shift will be influenced by the surrounding bromine atoms and the amino group. Broad signals for the -NH₂ protons. |

| ¹³C NMR | Confirmation of the carbon skeleton and substitution pattern. | Five distinct signals corresponding to the pyridine ring carbons. Chemical shifts will be significantly affected by the attached bromine and amine substituents. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A characteristic isotopic pattern for three bromine atoms in the molecular ion peak. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic N-H stretching vibrations for the primary amine, and C=C and C=N stretching vibrations for the pyridine ring. |

| Melting Point | Assessment of purity. | A sharp melting point range for the pure compound. |

| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the calculated values. |

Potential Applications in Drug Discovery

While there are no specific reported applications for this compound, the broader class of polyhalogenated aminopyridines are privileged scaffolds in medicinal chemistry. They are often employed as key intermediates in the synthesis of:

-

Kinase Inhibitors: The pyridine core can mimic the hinge-binding motif of ATP, making it a common starting point for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases. The bromine atoms can be used as handles for further functionalization via cross-coupling reactions or can contribute to binding through halogen bonding.

-

Agrochemicals: Halogenated pyridines are prevalent in herbicides and insecticides.

-

Materials Science: The unique electronic properties of polysubstituted pyridines make them of interest in the development of novel organic electronic materials.

The dense functionalization of this compound offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

Safety and Handling

No specific safety data exists for this compound. However, based on the known hazards of structurally related compounds such as other brominated pyridines and aminopyridines, the following precautions are strongly recommended[2][3]:

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.

-

Handling:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

A comprehensive risk assessment should be conducted before commencing any synthetic work.

Conclusion

While this compound is not a commercially available reagent, this guide provides a robust, scientifically-grounded framework for its on-demand synthesis. By leveraging established synthetic methodologies for related compounds, researchers can confidently approach the preparation of this potentially valuable building block. The proposed multi-step synthesis, coupled with rigorous analytical characterization and adherence to strict safety protocols, will enable the exploration of this compound's potential in drug discovery and other areas of chemical research.

References

-

Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Institutes of Health. [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

-

Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. PubMed. [Link]

- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

- Preparation of 2,3,5-trichloropyridine.

-

1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

-

Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. [Link]

-

Amination of 2-halopyridines. ResearchGate. [Link]

-

First synthesis of 4-aminopyrido[2 0 ,3 0 :4,5]furo[3,2-d]pyrimidines. ResearchGate. [Link]

Sources

- 1. 2-Amino-3,5-dibromopyridine | 35486-42-1 | Benchchem [benchchem.com]

- 2. 3,5-Dibromo-4-chloropyridin-2-amine | C5H3Br2ClN2 | CID 66705914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy | MDPI [mdpi.com]

- 4. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Acidic Stability of 2,3,5-Tribromopyridin-4-amine: Principles and Practices

Executive Summary

2,3,5-Tribromopyridin-4-amine is a highly substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical development due to their versatile biological activities. The stability of such an active pharmaceutical ingredient (API) under various pH conditions is a critical quality attribute that profoundly influences its development, formulation, and ultimate therapeutic efficacy. This technical guide provides an in-depth analysis of the stability of this compound under acidic conditions. We explore the theoretical underpinnings of its chemical stability, outline a comprehensive experimental framework for its assessment through forced degradation studies, and detail the analytical methodologies required for the identification and quantification of potential degradants. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to ensure the scientific integrity of stability assessments.

Introduction: The Imperative of Stability in Drug Development

The pyridine nucleus is a cornerstone in medicinal chemistry, and its halogenated derivatives are pivotal intermediates and APIs. The stability profile of any drug candidate, such as this compound, is a non-negotiable parameter assessed throughout the drug development lifecycle. Forced degradation studies, which intentionally stress the API under conditions exceeding those of accelerated stability testing, are fundamental to this process.[1][2] These studies serve multiple critical functions:

-

Elucidation of Degradation Pathways: Identifying the likely degradation products that may form under storage or physiological conditions.[1]

-

Development of Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact API from its degradation products.[2]

-

Informing Formulation and Packaging Strategies: Guiding the development of a stable drug product by understanding the API's liabilities.[2]

-

Assessing Intrinsic Stability: Gaining a comprehensive understanding of the molecule's inherent chemical properties.[1]

This guide focuses specifically on the challenges posed by acidic environments, which are relevant to both acidic pharmaceutical formulations and the physiological transit through the stomach.

Theoretical Assessment of Acid Stability

The stability of this compound in an acidic medium is governed by the interplay of its structural and electronic features.

Electronic and Steric Landscape

The this compound molecule features a pyridine ring, which is inherently basic due to the lone pair of electrons on the nitrogen atom, substituted with three electron-withdrawing bromine atoms and one electron-donating amino group.

-

Basicity and Protonation: The primary site of protonation in acidic media is the pyridine ring nitrogen. The basicity of this nitrogen is significantly reduced by the powerful inductive electron-withdrawing effects of the three bromine atoms.[3] Conversely, the amino group at the 4-position is a strong electron-donating group, which increases the electron density on the ring and the basicity of the ring nitrogen. The net effect of these opposing substituents determines the pKa of the conjugate acid. Protonation of the ring nitrogen is a critical first step, as it can activate the pyridine ring towards certain degradation reactions.

-

Potential Degradation Pathways under Acidic Stress:

-

Hydrolytic Debromination: While carbon-bromine bonds on aromatic rings are generally stable, highly acidic conditions, especially when coupled with elevated temperatures, can promote hydrolysis. Protonation of the pyridine ring makes it more electron-deficient and potentially more susceptible to nucleophilic attack by water, which could lead to the substitution of a bromine atom with a hydroxyl group.

-

Hydrolytic Deamination: The C-N bond of the amino group could also be susceptible to hydrolysis under harsh acidic conditions, potentially leading to the formation of a corresponding pyridinol derivative.

-

Ring Opening/Rearrangement: Although less common for stable aromatic systems, extreme acidic and thermal stress could potentially lead to more complex degradation involving ring cleavage.

-

Experimental Design for Acid Stability Assessment

A well-designed forced degradation study is the cornerstone of understanding a drug substance's stability.[4][5] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely destroying the sample.[6]

Rationale for Stress Conditions

The selection of stress agents and their concentrations is a critical decision. For acid-induced degradation, mineral acids are typically employed.

-

Choice of Acid: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are the most common choices. It is often prudent to use more than one acid to rule out the possibility that a specific anion is participating in the degradation reaction.

-

Concentration and Temperature: A typical starting point for acid stress testing is 0.1 M HCl at an elevated temperature (e.g., 60-80°C).[6] The duration of the study can range from a few hours to several days, depending on the lability of the compound.

A Self-Validating Experimental Workflow

The following diagram and protocol describe a robust workflow for assessing the acid stability of this compound.

Caption: Workflow for Acidic Forced Degradation Study.

Step-by-Step Protocol for Acid Stress Testing

This protocol is a representative methodology. The concentrations, temperatures, and time points should be optimized based on the observed stability of this compound.

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of solvent should ensure complete solubility and compatibility with the subsequent analytical method.

-

-

Stress Sample Preparation:

-

Acid Stress: In separate amber glass vials, add a defined volume of the API stock solution to a larger volume of aqueous acid solution (e.g., 1 mL of stock + 9 mL of 0.1 M HCl) to achieve the desired final API concentration and acid molarity.

-

Control Sample: Prepare a control sample by adding the same volume of API stock solution to the same volume of purified water (or the solvent used for the acid solution).

-

-

Incubation:

-

Place all vials (stress and control) in a calibrated oven or water bath set to the target temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours).

-

-

Sample Quenching:

-

Immediately after withdrawal, cool the aliquot to room temperature.

-

Neutralize the acid by adding an equimolar amount of a suitable base (e.g., NaOH). This is crucial to halt the degradation reaction before analysis.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analytical Methodologies for Degradant Profiling

A robust, stability-indicating analytical method is essential for the success of any degradation study. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the gold standard.[7]

HPLC Method Development

-

Column: A reversed-phase C18 column is typically a good starting point for separating the relatively nonpolar parent compound from potentially more polar degradants.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (acetonitrile or methanol) is usually required to achieve adequate separation of all components.

-

Detection: A Photodiode Array (PDA) detector is invaluable for assessing peak purity and for selecting the optimal detection wavelength. Mass spectrometry (LC-MS) is indispensable for identifying the mass of the parent drug and its degradation products, providing crucial clues to their structures.[8]

A Hypothesized Degradation Pathway

Based on the principles of aromatic chemistry, a potential degradation pathway under strong acidic conditions could involve hydrodebromination.

Caption: Hypothesized Hydrodebromination Pathway.

Data Interpretation and Reporting

Quantitative Analysis

The extent of degradation is quantified by measuring the decrease in the peak area of the parent API over time. The results should be summarized in a table.

Table 1: Example Data Summary for Acid Degradation at 60°C

| Time (hours) | Condition | % Assay of Parent API | % Total Impurities | Mass Balance (%) |

| 0 | 0.1 M HCl | 99.8 | 0.2 | 100.0 |

| 8 | 0.1 M HCl | 95.2 | 4.7 | 99.9 |

| 24 | 0.1 M HCl | 88.5 | 11.3 | 99.8 |

| 0 | 1.0 M HCl | 99.7 | 0.3 | 100.0 |

| 8 | 1.0 M HCl | 85.1 | 14.8 | 99.9 |

| 24 | 1.0 M HCl | 70.4 | 29.2 | 99.6 |

| 24 | Control | 99.6 | 0.4 | 100.0 |

-

Mass Balance: A good mass balance (typically 98-102%) indicates that all degradation products are being detected and quantified by the analytical method.

Characterization of Degradants

Any degradation product exceeding the identification threshold (as defined by ICH guidelines) must be structurally characterized. LC-MS/MS is a powerful tool for this, providing fragmentation data that helps elucidate the structure of the unknown impurity.

Conclusion and Implications for Formulation

This guide has detailed the theoretical and practical considerations for assessing the stability of this compound under acidic conditions. A thorough understanding of its degradation profile is not merely a regulatory requirement but a scientific necessity. The data generated from these studies directly informs critical decisions in the drug development pipeline, including API salt form selection, excipient compatibility, and the design of a stable, safe, and effective final drug product. The robust, self-validating methodologies outlined herein provide a framework for generating high-quality, reliable data essential for advancing promising compounds like this compound from the laboratory to the clinic.

References

-

Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. Available at: [Link]

-

Stanković, G., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 15(11), 1391. Available at: [Link]

-

Gaudin, K., et al. (2006). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1141-1148. Available at: [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

-

Szabo, C. M., et al. (2020). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. Environmental Science & Technology, 54(15), 9469-9478. Available at: [Link]

-

Riedl, B., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2329-2337. Available at: [Link]

-

Darwish, H. W., et al. (2013). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Liquid Chromatography & Related Technologies, 36(12), 1649-1669. Available at: [Link]

-

Calò, V., et al. (1979). A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic, (1), 129-130. Available at: [Link]

-

Petruzziello, D., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6186. Available at: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

-

Kálmán-Siklósi, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). Available at: [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]

-

Amer, M. M., et al. (2025). Review on strategies for analysis of some Structurally Related Pharmaceutical Compounds: Approach to forced degradation, degradation kinetics and impurity profiling of drugs. Journal of Advanced Medical and Pharmaceutical Research. Available at: [Link]

-

Mally, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1431-1444. Available at: [Link]

-

Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(3), 649-663. Available at: [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]

- Scriven, E. F. V., & Toomey, J. E. (2000). Dechlorination of pyridines in acidic, zinc-containing mediums. U.S. Patent No. WO2000003989A1.

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

-

Wikipedia. (n.d.). Photopolymer. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Patel, K., & Dedania, Z. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 9(8), 3119-3126. Available at: [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. longdom.org [longdom.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.dphen1.com [library.dphen1.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 2,3,5-Tribromopyridin-4-amine in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of 2,3,5-Tribromopyridin-4-amine in organic solvents. In the absence of extensive published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction methodologies, and detailed experimental protocols to empower researchers in their laboratory work.

Introduction: The Significance of Solubility in a Research Context

This compound, a halogenated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry and materials science. The arrangement of bromine atoms and the amino group on the pyridine ring creates a unique electronic and steric profile, influencing its reactivity, binding affinity, and, critically, its solubility. Understanding the solubility of this compound is paramount for a variety of applications, including:

-

Drug Discovery and Development: Solubility in both aqueous and organic media is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can hinder formulation development and lead to low bioavailability.

-

Reaction Chemistry: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity. A thorough understanding of the solubility of this compound is essential for designing efficient synthetic routes.

-

Material Science: For applications in organic electronics or functional polymers, the ability to dissolve and process the compound in specific organic solvents is a key requirement.

This guide will navigate the theoretical underpinnings of solubility and provide a practical framework for its experimental determination.

Theoretical Framework for Predicting Solubility

Given the lack of specific experimental solubility data for this compound, a theoretical approach can provide valuable initial estimates and guide solvent selection. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.[1] Aromatic amines are generally more soluble in aromatic solvents, while aliphatic amines show better solubility in aliphatic solvents.[1]

Molecular Structure and its Implications for Solubility

The structure of this compound offers several clues to its potential solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Amino Group (-NH2): The amino group can act as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents.

-

Tribromination: The three bromine atoms significantly increase the molecular weight and polarizability of the molecule. This high degree of halogenation can also lead to halogen bonding interactions, which may enhance solubility in specific halogenated solvents.[2]

-

Aromaticity: The aromatic nature of the pyridine ring suggests good solubility in aromatic solvents due to potential π-π stacking interactions.[1]

However, the electron-withdrawing nature of the bromine atoms can reduce the basicity of the amino group and the pyridine nitrogen, potentially affecting their ability to form strong hydrogen bonds.[3]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] This model decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a compound with a specific property, such as solubility.[8] These models are built using large datasets of compounds with known solubilities and can be used to predict the solubility of new, untested compounds.[9][10] While a specific QSAR model for halogenated pyridines may not be publicly available, the principles of QSAR highlight the importance of molecular descriptors such as molecular weight, logP, and polar surface area in determining solubility.[11]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable way to determine the solubility of this compound is through direct experimental measurement. The following protocol outlines a robust method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Safety Precautions

While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with caution, assuming it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, based on the hazard profiles of similar compounds.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a solid.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-to-equilibrium study beforehand.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original supernatant, taking into account the dilution factor.

-

The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Predicted Solubility Profile and Discussion

Based on the theoretical principles discussed, a qualitative prediction of the solubility of this compound in various organic solvents can be made. This information can be used to prioritize solvents for experimental testing.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The amino group and pyridine nitrogen can participate in hydrogen bonding with the solvent. However, the large, nonpolar tribrominated ring may limit high solubility. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The dipole moment of these solvents can interact favorably with the polar functionalities of the solute. The absence of strong solvent-solvent hydrogen bonding can facilitate dissolution. |

| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle suggests good solubility. Potential for halogen bonding between the bromine atoms of the solute and the halogen atoms of the solvent may enhance solubility.[2] |

| Aromatic | Toluene, Benzene | Moderate to High | π-π stacking interactions between the aromatic rings of the solute and solvent are expected to contribute favorably to solubility.[1] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the highly functionalized solute and the nonpolar solvent will likely result in poor solubility. |

Conclusion

While specific quantitative solubility data for this compound is not yet established in the scientific literature, this guide provides a robust framework for researchers to approach its solubility determination. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, scientists can confidently and accurately measure the solubility of this compound in a range of organic solvents. This information is critical for advancing research in drug discovery, chemical synthesis, and materials science where this compound and its derivatives hold promise.

References

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-chloropyridin-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,6-Dibromopyridin-4-amine. National Center for Biotechnology Information. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

-

Quora. (2018). Are amines soluble in organic solvents?[Link]

- Dehmer, M., & Emmert-Streib, F. (Eds.). (2009). Quantitative structure-activity relationship (QSAR) models.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- Bolton, E. E., et al. (2008). PubChem: Integrated platform of small molecules and biological activities.

-

LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

-

SNS Courseware. (n.d.). AROMATIC AMINES. [Link]

-

Wikipedia. (2024). Quantitative structure–activity relationship. [Link]

- Rogers, M. A., & Rogers, S. A. (2018).

-

S. Chail. (2019). Answer to 'Are amines soluble in organic solvents?'. Quora. [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-chloropyridin-2-amine Safety and Hazards. National Center for Biotechnology Information. [Link]

-

Metrangolo, P., et al. (2018). Dramatically Enhanced Solubility of Halide-Containing Organometallic Species in Diiodomethane: The Role of Solvent⋅⋅⋅Complex Halogen Bonding. Angewandte Chemie International Edition, 57(39), 12780-12784. [Link]

-

LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078-7084. [Link]

- Stefanis, E., & Panayiotou, C. (2012). A new expanded cohesive energy density-based approach for the prediction of Hansen solubility parameters. International journal of pharmaceutics, 426(1-2), 29-42.

-

Wikipedia. (2024). Solvent. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

Delgado, D. R., et al. (2019). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 58(31), 14338-14347. [Link]

-

Optibrium. (2023). How to build a better QSAR model. YouTube. [Link]

-

PubChem. (n.d.). 2,6-Dibromopyridin-4-amine Safety and Hazards. National Center for Biotechnology Information. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Dramatically Enhanced Solubility of Halide-Containing Organometallic Species in Diiodomethane: The Role of Solvent⋅⋅⋅Complex Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3,5-Dibromo-4-chloropyridin-2-amine | C5H3Br2ClN2 | CID 66705914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Suzuki Coupling of 2,3,5-Tribromopyridin-4-amine for Pharmaceutical Intermediate Synthesis

Introduction

The synthesis of highly substituted pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of pharmacologically active molecules.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, offering a direct route to biaryl and heteroaryl structures.[2][3] This application note provides a detailed guide to the Suzuki coupling of 2,3,5-Tribromopyridin-4-amine, a challenging yet valuable building block for creating complex molecular architectures. We will delve into the critical parameters governing this transformation, including regioselectivity, catalyst selection, and reaction optimization, to provide researchers with a robust and reproducible protocol.

Core Challenges & Strategic Considerations

The Suzuki coupling of this compound presents a unique set of challenges that must be addressed for a successful and selective transformation.

-

Regioselectivity in Polyhalogenated Systems: With three distinct bromine substituents, controlling which position undergoes oxidative addition to the palladium catalyst is paramount. The reactivity of halogens on a pyridine ring is influenced by their position relative to the nitrogen atom and other substituents. Generally, positions that are more electron-deficient are more reactive towards oxidative addition. In this substrate, the bromine atoms at the 2- and 5-positions are expected to be more reactive than the one at the 3-position. The 2-position is activated by the adjacent nitrogen, while the electronic environment of the 5-position is also significantly influenced by the ring nitrogen. Predicting the precise order of reactivity can be complex and is often determined empirically.[4][5]

-

Influence of the Amino Group: The presence of the electron-donating amine group at the 4-position increases the electron density of the pyridine ring, which can decrease the rate of the oxidative addition step—often the rate-determining step in the catalytic cycle.[6] Furthermore, the primary amine can act as a ligand and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] While some Suzuki reactions proceed in the presence of primary amines without protection, careful selection of the catalyst and ligands is crucial to mitigate these effects.[8]

-

Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the ancillary ligand is critical for success. Electron-rich and bulky phosphine ligands are known to enhance the rate of both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9] Ligands like SPhos or XPhos, or N-heterocyclic carbenes (NHCs), can be particularly effective for challenging substrates by stabilizing the active Pd(0) species and promoting the desired bond formation.[10]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[6][11]

Caption: Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex. This step is generally the rate-determining step.[2][6]

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[10][11]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Experimental Protocol: Mono-arylation of this compound

This protocol is designed as a starting point for the selective mono-arylation of the substrate. Optimization may be required depending on the specific boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Nitrogen or Argon gas supply

-

Schlenk flask or sealed reaction vial

Workflow Diagram:

Caption: Figure 2. Experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with nitrogen or argon gas. Repeat this cycle three times.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the pyridine substrate). The use of an aqueous solvent system is common and often beneficial for Suzuki couplings.[7][12]

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 8-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Optimization and Data Interpretation

The success of the Suzuki coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization.

| Parameter | Recommended Condition | Rationale & Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) or Pd(II) sources that are readily reduced in situ are effective.[10] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition on electron-rich pyridines and preventing catalyst deactivation.[9] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[8][13] The choice of base can influence reaction rates and yields. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A polar aprotic solvent, often with water, is standard.[7][11] Anhydrous conditions can also be explored, especially if base-sensitive functional groups are present. |

| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier for oxidative addition.[11] Microwave irradiation can sometimes accelerate the reaction.[4] |

| Boronic Acid Reagent | Boronic Acid, Pinacol Ester | Boronic acids are standard, but boronate esters can offer greater stability and are compatible with a wider range of functional groups. |

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a challenging but highly rewarding transformation for the synthesis of valuable pharmaceutical intermediates. By carefully selecting an appropriate palladium catalyst system with a bulky, electron-rich phosphine ligand and optimizing the base and solvent conditions, researchers can achieve selective mono-arylation. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in drug discovery and development to successfully employ this powerful synthetic tool.

References

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Available at: [Link]

-

Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. Available at: [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available at: [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: Derivatization of the Amino Group in 2,3,5-Tribromopyridin-4-amine

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Scaffold

2,3,5-Tribromopyridin-4-amine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three bromine atoms and an amino group on the pyridine ring offers multiple points for diversification, allowing for the generation of a wide array of novel molecules. The electron-withdrawing nature of the bromine substituents and the pyridine nitrogen significantly modulates the reactivity of the 4-amino group, making its derivatization a non-trivial synthetic challenge. Understanding and overcoming these reactivity hurdles is key to unlocking the full potential of this versatile scaffold.

This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group in this compound. We will explore three primary classes of derivatization: N-acylation, N-sulfonylation, and N-alkylation. The protocols provided are designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen reaction conditions to enable successful adaptation and troubleshooting.

Chemical Reactivity Considerations

The nucleophilicity of the 4-amino group in this compound is significantly diminished due to the inductive electron-withdrawing effects of the three bromine atoms and the resonance effect of the pyridine ring. This reduced reactivity necessitates the use of more forcing reaction conditions or highly reactive electrophiles compared to standard procedures for aniline or less substituted aminopyridines. Careful selection of reagents, solvents, and catalysts is crucial to achieve efficient and selective derivatization.

Part 1: N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals and bioactive molecules. Given the electron-deficient nature of the starting amine, standard acylation conditions may prove sluggish. The following protocols outline effective methods for the N-acylation of this compound.

Protocol 1.1: Acylation using Acid Chlorides

This protocol utilizes highly reactive acid chlorides in the presence of a non-nucleophilic base to drive the reaction to completion.

Workflow for N-Acylation with Acid Chlorides

Caption: Workflow for the N-acylation of this compound using acid chlorides.

Materials:

| Reagent/Solvent | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | Reagent | Commercially Available |

| Anhydrous Dichloromethane (DCM) | DriSolv® | Major Chemical Supplier |

| Pyridine or Diisopropylethylamine (DIEA) | Anhydrous | Major Chemical Supplier |

| Saturated Sodium Bicarbonate Solution | ACS Grade | Major Chemical Supplier |

| Anhydrous Magnesium Sulfate | ACS Grade | Major Chemical Supplier |

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the amine in anhydrous DCM (0.1-0.2 M).

-

Add pyridine or DIEA (1.5-2.0 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add the desired acid chloride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-acyl-2,3,5-tribromopyridin-4-amine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive acid chloride.

-

Base: A non-nucleophilic base such as pyridine or DIEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.

-

Slow Addition at 0 °C: This minimizes potential side reactions and controls the exothermicity of the reaction.

Protocol 1.2: Acylation using Carboxylic Acids and Coupling Reagents

Materials:

| Reagent/Solvent | Grade | Supplier |

| Carboxylic Acid | ≥98% | Commercially Available |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | ≥98% | Major Chemical Supplier |

| HOBt (Hydroxybenzotriazole) | Anhydrous | Major Chemical Supplier |

| DMAP (4-Dimethylaminopyridine) | ≥98% | Major Chemical Supplier |

| Anhydrous Acetonitrile (ACN) | DriSolv® | Major Chemical Supplier |

Step-by-Step Protocol:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq), EDC (1.5 eq), and a catalytic amount of HOBt (0.1 eq) in anhydrous acetonitrile.

-

Add this compound (1.0 eq) and DMAP (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure amide product.

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination of coupling reagents activates the carboxylic acid to form an active ester, which is more susceptible to nucleophilic attack by the weakly basic amine. HOBt is used to suppress side reactions and minimize racemization if the carboxylic acid is chiral.

-

DMAP: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the amine.[2]

-

Acetonitrile: A polar aprotic solvent like acetonitrile is suitable for this type of coupling reaction.

Part 2: N-Sulfonylation of this compound

The synthesis of sulfonamides is of great interest in drug discovery. The sulfonamide functional group is a key component of many therapeutic agents. Similar to acylation, the sulfonylation of the electron-deficient this compound requires robust conditions.

Protocol 2.1: Sulfonylation using Sulfonyl Chlorides

This is the most common method for the preparation of sulfonamides and is generally effective for a wide range of amines.[3]

Workflow for N-Sulfonylation with Sulfonyl Chlorides

Caption: Workflow for the N-sulfonylation of this compound using sulfonyl chlorides.

Materials:

| Reagent/Solvent | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) | Reagent | Commercially Available |

| Anhydrous Pyridine | Anhydrous | Major Chemical Supplier |

Step-by-Step Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2-0.5 M) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the sulfonyl chloride (1.1-1.3 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive sulfonyl chlorides.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the N-sulfonylated product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Pyridine as Solvent and Base: Pyridine serves as both the solvent and the base to neutralize the HCl formed during the reaction. Its use in excess helps to drive the reaction forward.

-

Temperature Control: Initial cooling is important to control the reaction rate, while subsequent warming or heating may be necessary to overcome the activation energy for this less nucleophilic amine.

Part 3: N-Alkylation of this compound

Direct N-alkylation of amines with alkyl halides can be challenging due to over-alkylation, especially with more reactive amines.[4] However, for a weakly nucleophilic amine like this compound, mono-alkylation can be more readily controlled, although forcing conditions are often required.

Protocol 3.1: Direct N-Alkylation with Alkyl Halides

This protocol employs a strong base to deprotonate the amine, generating a more nucleophilic amide anion that can then react with an alkyl halide.

Materials:

| Reagent/Solvent | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Reagent | Commercially Available |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent | Major Chemical Supplier |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® | Major Chemical Supplier |

Step-by-Step Protocol:

-

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous DMF in a flame-dried flask under nitrogen, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction may require heating (50-80 °C) to proceed to completion.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the N-alkylated derivative.

Causality Behind Experimental Choices:

-

Strong Base (NaH): A strong, non-nucleophilic base like sodium hydride is required to deprotonate the weakly acidic N-H bond of the electron-deficient amine.

-

Polar Aprotic Solvent (DMF): DMF is an excellent solvent for this type of reaction as it can dissolve the amine and the resulting sodium salt, and it has a high boiling point, allowing for heating if necessary.

Data Summary Table

| Derivatization Type | Reagents | Base | Solvent | Typical Conditions |

| N-Acylation | Acid Chloride | Pyridine or DIEA | DCM | 0 °C to RT, 2-16 h |

| Carboxylic Acid, EDC, HOBt | DMAP (catalytic) | ACN | RT, 12-24 h | |

| N-Sulfonylation | Sulfonyl Chloride | Pyridine | Pyridine | 0 °C to 50 °C, 12-24 h |

| N-Alkylation | Alkyl Halide | NaH | DMF | 0 °C to 80 °C, 4-24 h |

Analytical Characterization

The successful derivatization of this compound can be confirmed by a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Expect to see the appearance of new signals corresponding to the acyl, sulfonyl, or alkyl group, and a shift in the resonance of the pyridine ring protons.

-

Infrared (IR) Spectroscopy: Look for the appearance of characteristic stretching frequencies, such as the C=O stretch for amides (around 1650 cm⁻¹) and the S=O stretches for sulfonamides (around 1350 and 1160 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the addition of the respective functional group.

Conclusion

The derivatization of the amino group in this compound, while challenging due to its reduced nucleophilicity, can be successfully achieved using carefully selected reagents and optimized reaction conditions. The protocols outlined in this guide for N-acylation, N-sulfonylation, and N-alkylation provide a solid foundation for researchers to synthesize a diverse range of novel derivatives from this valuable building block. These derivatized compounds can serve as key intermediates in the development of new pharmaceuticals and advanced materials.

References

- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promoted N-monoalkylation of primary amines. Organic Letters, 1(12), 1893–1896.

-